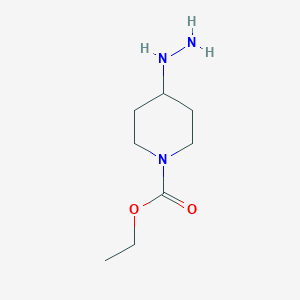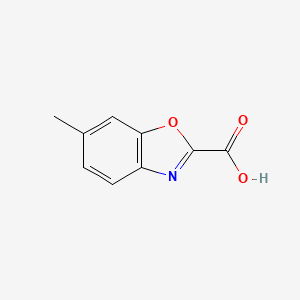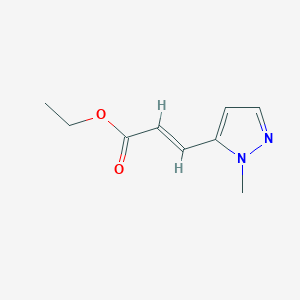![molecular formula C12H15ClN4O B11723326 (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)
(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride is a chemical compound with a complex structure that includes both benzimidazole and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of benzimidazole derivatives with piperazine under specific conditions. One common method includes:
Starting Materials: Benzimidazole and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Procedure: The benzimidazole derivative is reacted with piperazine in the solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself and its various substituted forms.
Piperazine Derivatives: Compounds such as piperazine and its N-substituted derivatives.
Uniqueness
(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride is unique due to its combined structure, which incorporates both benzimidazole and piperazine moieties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to compounds containing only one of these moieties.
特性
分子式 |
C12H15ClN4O |
|---|---|
分子量 |
266.73 g/mol |
IUPAC名 |
3H-benzimidazol-5-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;/h1-2,7-8,13H,3-6H2,(H,14,15);1H |
InChIキー |
IWLXAKMOKVHZFB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)


![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)

![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)


